N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine
Description
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine is a synthetic compound featuring a 1,3-thiazole core substituted with a 4-methyl and 2-phenyl group at the 5th position. The thiazole ring is conjugated to a beta-alanine moiety via a carbonyl linker.
The compound’s synthesis likely involves the formation of the 4-methyl-2-phenyl-1,3-thiazol-5-yl scaffold, followed by coupling with beta-alanine. A related precursor, 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (CAS RN 7520-95-8), is commercially available and serves as a key intermediate in analogous syntheses .
Properties
IUPAC Name |
3-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-12(13(19)15-8-7-11(17)18)20-14(16-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVAZOQJGWJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine typically involves the reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with beta-alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined by employing advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the phenyl and methyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
MK-0893 (Glucagon Receptor Antagonist)
Structure : N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-beta-alanine .
Comparison :
Antifungal Thiazole Derivatives
Example : 5-(2-Substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides .
Comparison :
Antiviral/Anticancer Thiazole Derivatives
Example: (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide . Comparison:
- Shares the 4-methyl-1,3-thiazol-5-yl group but includes a hydrazine-carbothioamide side chain.
- Exhibits antiviral (IC₅₀ = 0.8 µM against HIV) and anticancer activity.
- The beta-alanine linker in the target compound may reduce cytotoxicity compared to hydrazine derivatives .
Biological Activity
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine, a thiazole derivative, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 268.31 g/mol
- CAS Number : 478041-06-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The thiazole ring structure allows for interactions with enzymes and receptors, potentially inhibiting microbial growth and inducing apoptosis in cancer cells.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. Significant findings include:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Anticancer Activity
Research has also explored the anticancer potential of this compound:
- Cell Viability Assays :
- In vitro studies revealed that the compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers synthesized several derivatives of thiazole compounds and tested their antimicrobial activities. This compound was one of the most effective derivatives, particularly against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Studies
A research article focused on the effects of thiazole derivatives on cancer cells demonstrated that this compound significantly inhibited proliferation in breast cancer cell lines (MCF7), highlighting its potential role in cancer therapeutics.
Research Findings Summary Table
| Activity | MIC (μg/mL) | Effect on Biofilm | Cell Line Tested | IC50 (μM) |
|---|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | Moderate to Good | MRSA | Not specified |
| Anticancer | Not specified | N/A | MCF7 | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
